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Compound of Interest

Compound Name: Worenine

Cat. No.: B150637

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Worenine, a protoberberine
alkaloid with significant therapeutic potential. It details its chemical and physical properties,
known biological mechanisms of action, and the experimental protocols used for its
characterization.

Chemical Identity and Structure

Worenine is a quaternary protoberberine alkaloid primarily isolated from the roots of plants in
the Coptis genus, such as Coptis chinensis (Chinese goldthread).[1][2] It shares a structural
backbone with other bioactive isoquinoline alkaloids.

Table 1: Chemical Identifiers for Worenine
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Identifier Value
CAS Number 38763-29-0[3][4]
5,6-Dihydro-14-methylbis[5][6]benzodioxolo[5,6-
IUPAC Name
a:5',6'-g]quinolizinium
Synonyms Worenin, 13-methyl-y-coptisine[5]
Molecular Formula [C20H16NO4]*[5]
Ccl1c2¢3cc40CO0Oc4cc3CCn+]2cc2cc30C0C3c
SMILES
c12[7]
InChl=1S/C20H16NO4/c1-11-14-6-18-17(23-10-
inChi 24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-
n

16)7-15(12)20(11)21/h4-8H,2-3,9-
10H2,1H3/q+1[7]

| InChl Key| LCXREBMNASQAOC-UHFFFAOYSA-N[7] |

Physicochemical and Spectroscopic Properties

Worenine is typically handled as a salt, such as Worenine Chloride or Worenine lodide. Its
physical properties are summarized below.

Table 2: Physicochemical Properties of Worenine and its Salts

Property Description Citation(s)

Molecular Weight (Cation) 334.35 g/mol [7]

Molecular Weight (Chloride

369.80 g/mol 5
Salt) g el

Yellow needles (Chloride salt
Appearance [5]
from water)

Melting Point (Chloride Salt) 288-289 °C [5]

Melting Point (lodide Salt) 297-299 °C [5]
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| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[2][3] |

Spectroscopic and Structural Analysis

The structural elucidation of Worenine relies on standard analytical techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

 NMR Spectroscopy: *H-NMR and 3C-NMR are used to determine the proton and carbon
framework of the molecule, confirming the arrangement of aromatic and aliphatic groups and
the position of the methyl and dioxole functional groups.

« Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrations of
its functional groups, such as C-H stretches (aromatic and aliphatic), C=C and C=N+*
stretches within the heterocyclic ring system, and C-O stretches of the benzodioxole
moieties.

e Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the
exact molecular weight and elemental composition of the Worenine cation ([C20H16NOa]™*).
Tandem MS (MS/MS) is used to analyze fragmentation patterns for structural confirmation
and to identify its metabolites in biological systems.[7]

o Crystal Structure: As of this review, no public crystallographic data for Worenine is available
in protein or small molecule databases.

Note: While these techniques are standard for characterization, specific, detailed spectral peak
assignments for Worenine are not readily available in the surveyed literature.

Biological Activity and Mechanisms of Action

Recent research has highlighted Worenine's potential in dermatology and oncology, focusing
on its ability to modulate key signaling pathways involved in inflammation and cancer
metabolism.

Inhibition of Solar UV-Induced Inflammation via the
JNK2 Pathway
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Worenine has been shown to prevent sunburn induced by solar ultraviolet (SUV) radiation by
directly targeting and inhibiting c-Jun N-terminal kinase 2 (JNK2), a key member of the
mitogen-activated protein kinase (MAPK) family.[8] The mechanism involves the suppression of
the JNK-ATF2/c-jun signaling cascade, which in turn reduces the expression and secretion of
pro-inflammatory cytokines.[8]

Table 3: Quantitative Data for Worenine's Interaction with JINK2

Experimental

Parameter Value Citation(s)
Method
Microscale

Binding Affinity (Kd) 116.4 pyM Thermophoresis [1]
(MST)

| Effective Concentration | 12.5 uM | Kinase Array Assay [[9] |
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Worenine inhibits the SUV-induced JNK2 inflammatory pathway.

Anti-Colorectal Cancer Activity via HIF-1a Regulation

Worenine demonstrates significant anti-cancer effects in colorectal cancer models by reversing
the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis.[10] It
achieves this by negatively regulating Hypoxia-Inducible Factor 1-alpha (HIF-1a), a master
transcriptional regulator of glycolysis.[10] The downregulation of HIF-1a leads to decreased
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expression of key glycolytic enzymes like hexokinase-2 (HK-2) and pyruvate kinase M2
(PKM2), thereby suppressing glucose uptake, lactate production, and ultimately inhibiting
cancer cell growth and proliferation.[10] Furthermore, Worenine induces cell cycle arrest at the
G2/M phase.[10]

Table 4: In Vitro Anti-Proliferative Activity of Worenine

Experimental

Cell Line Cancer Type ICso0 Value Citation(s)
Method
Colorectal
HCT116 . 18.30 uM MTT Assay [10]
Carcinoma

| SW620 | Colorectal Adenocarcinoma | 15.19 yM | MTT Assay |[10] |
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Worenine reverses the Warburg effect by downregulating HIF-1a.

Key Experimental Methodologies

The biological activities of Worenine have been characterized using a range of standard and
advanced molecular biology techniques. The following sections detail the generalized

protocols, incorporating specific parameters from Worenine-related studies.

Western Blotting for JINK Phosphorylation
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This technique is used to quantify the levels of phosphorylated JNK (p-JNK), a direct measure
of its activation, in response to treatment with Worenine.

e Cell Lysis:

o

Treat cells with Worenine for the desired duration, alongside positive (e.g., SUV
irradiation) and negative controls.

o

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]

[¢]

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to
preserve protein phosphorylation.[4]

[¢]

Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet debris.[5]

[¢]

Quantify protein concentration in the supernatant using a BCA or Bradford assay.[5]
e SDS-PAGE and Transfer:

o Denature an equal amount of protein from each sample in Laemmli buffer by heating at
95-100°C for 5 minutes.

o Separate proteins by size on an SDS-polyacrylamide gel.
o Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
e Immunodetection:

o Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)
in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]

o Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-
JNK, diluted in blocking buffer.[5]

o Wash the membrane three times with TBST for 5-10 minutes each.

o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
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o Wash the membrane again three times with TBST.

o Detection and Analysis:

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[6]

[e]

(¢]

Capture the chemiluminescent signal using a digital imaging system.

To normalize data, the membrane can be stripped and re-probed for total JINK and a
loading control (e.g., GAPDH or 3-actin).[5]

[¢]

[¢]

Quantify band intensities using densitometry software.

ELISA for IL-6 and TNF-a Quantification

This immunoassay is used to measure the concentration of pro-inflammatory cytokines
secreted into cell culture supernatant or present in tissue lysates following Worenine
treatment.

e Plate Coating:

o Coat a 96-well microplate with a capture antibody specific for either IL-6 or TNF-a
overnight at 4°C.[12]

o Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).[13]
e Blocking and Sample Incubation:

o Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours to

prevent non-specific binding.[13]

o Add standards (of known cytokine concentrations) and samples (e.g., cell culture
supernatant) to the appropriate wells.

o Incubate for 1-2 hours at room temperature.[13]
e Detection:

o Wash the wells and add a biotinylated detection antibody. Incubate for 1-2 hours.[12]
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o Wash the wells and add a streptavidin-HRP conjugate. Incubate for 20-60 minutes.[12]

o Wash the wells and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A color
change will develop.[13]

o Measurement and Analysis:
o Stop the reaction by adding a stop solution (e.g., H2SOa4).[13]
o Measure the optical density at 450 nm using a microplate reader.

o Generate a standard curve from the standards and interpolate the concentration of the
cytokines in the samples.[14]

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Worenine on the enzymatic activity of
JINK2.
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Experimental Workflow: In Vitro Kinase Assay

1. Pre-incubation:
Active INK2 Kinase + Worenine
(32°C for 40 min)

2. Reaction Initiation:
Add Substrate (GST-H2AX)
+ ATP (100 nM)

'

3. Kinase Reaction:
Incubate at 37°C for 2 hours

‘

4. Termination:
Add 5x Loading Buffer
& Heat at 95°C

l

5. Analysis:
Western Blot for
Phosphorylated H2AX

Click to download full resolution via product page

Workflow for assessing Worenine's direct inhibition of INK2.

e Pre-incubation: Active recombinant JNK2 kinase (e.g., 0.15 ug) is pre-incubated with various
concentrations of Worenine at 32°C for 40 minutes to allow for binding.[1]

e Reaction: The kinase-inhibitor complex is then mixed with a substrate (e.g., 3 pg of GST-
H2AX fusion protein) and ATP (e.g., 100 nM) in a kinase assay buffer.[1] The H2AX protein is
a known substrate for INK2.[1]

 Incubation: The reaction is allowed to proceed at 37°C for 2 hours.[1]
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Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The
level of substrate phosphorylation (p-H2AX) is then quantified via Western blotting, as
described in Protocol 4.1. A dose-dependent decrease in p-H2AX indicates direct inhibition
of INK2 by Worenine.[1]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between Worenine and its
protein target, JINK2.

Sample Preparation: A fluorescently labeled target protein (JNK2) is prepared at a constant
concentration. A serial dilution of the ligand (Worenine) is also prepared.[1] For Worenine-
JNK2 interaction, GST-JNK2 fusion protein (e.g., 869.6 nM) was used with an initial
Worenine concentration of 2 mM, serially diluted.[1]

Measurement: The labeled target and varying concentrations of the ligand are mixed and
loaded into glass capillaries.

Thermophoresis: An infrared laser creates a microscopic temperature gradient within the
capillary. The movement of the fluorescently labeled molecules along this gradient
(thermophoresis) is measured.[15]

Data Analysis: The change in thermophoretic movement upon ligand binding is monitored.
This change is plotted against the ligand concentration, and the data is fitted to a binding
model to determine the equilibrium dissociation constant (Kd).[1]

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of Worenine on cancer cell lines
by measuring metabolic activity.

o Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate and
allow them to adhere overnight.[16]

o Treatment: Treat the cells with a range of Worenine concentrations (e.g., 0 to 80 uM) for a
specified time (e.g., 24 hours).[10]
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e MTT Incubation: Remove the treatment medium and add MTT solution (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for
approximately 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert
the soluble yellow MTT into insoluble purple formazan crystals.[17]

e Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to
dissolve the formazan crystals.[17]

o Measurement: Quantify the absorbance of the solution at a specific wavelength (e.g., 570-
620 nm) using a microplate reader. The absorbance is directly proportional to the number of
viable cells.

e Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the
viability against Worenine concentration to determine the ICso value (the concentration at
which 50% of cell growth is inhibited).[10]

Cell Cycle Analysis

This flow cytometry-based method is used to determine the distribution of cells in different
phases of the cell cycle (GO/G1, S, G2/M) after treatment with Worenine.

o Cell Treatment and Harvesting: Treat cells (e.g., HCT116) with various concentrations of
Worenine (e.g., 5, 10, 20 uM) for 24 hours.[10] Harvest the cells by trypsinization.

o Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70%
ethanol while vortexing to prevent clumping.[18] Incubate on ice for at least 30 minutes or
store at 4°C.[18]

e Staining:

[¢]

Centrifuge the fixed cells to remove the ethanol.

[e]

Wash the cell pellet with PBS.

(¢]

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as
Propidium lodide (PI), and RNase A (to ensure only DNA is stained).[19]

o

Incubate in the dark at room temperature for at least 30 minutes.[20]
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e Flow Cytometry:

o Analyze the stained cells using a flow cytometer. The fluorescence intensity of the Pl is
directly proportional to the amount of DNA in each cell.

o Record at least 10,000 events per sample.

o Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content.
Deconvolute the histogram to quantify the percentage of cells in the GO/G1 (2n DNA), S
(between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the
G2/M peak indicates G2/M phase arrest.[10]

LC-MS/MS for Metabolite Identification

This method is used to identify the metabolites of Worenine in biological samples (e.g., rat
urine, feces, plasma) to understand its biotransformation.[7]

o Sample Collection and Preparation:

o Administer Worenine (e.g., 25 mg/kg) to rats and collect biological samples over a time
course.[7]

o Clean up the samples to remove interfering substances. This can involve solid-phase
extraction (SPE) with a C18 cartridge or liquid-liquid extraction.[7]

o Chromatographic Separation:
o Inject the pretreated sample into a liquid chromatography system.

o Separate the parent drug and its metabolites on a reversed-phase C18 column using a
mobile phase gradient (e.g., methanol and ammonium acetate buffer).[7]

e Mass Spectrometric Detection:
o The eluent from the LC column is introduced into a tandem mass spectrometer.

o The mass spectrometer is operated to acquire full scan MS data (to detect parent and
metabolite molecular ions) and product ion scan (MS/MS) data (to fragment specific ions
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for structural elucidation).

Data Analysis:

o Identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in
dosed samples versus control samples.

o Characterize the structure of the metabolites by interpreting the fragmentation patterns
from the MS/MS spectra and comparing them to the fragmentation of the parent Worenine
molecule. Common metabolic reactions include hydroxylation, demethylation,
hydrogenation, sulfation, and glucuronidation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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